Ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate
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Overview
Description
Ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate is an organic compound with the molecular formula C16H24O4. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its unique structure, which includes an oxane ring attached to a phenoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate typically involves the esterification of 3-[4-(oxan-4-yl)phenoxy]butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 3-[4-(oxan-4-yl)phenoxy]butanoic acid.
Reduction: 3-[4-(oxan-4-yl)phenoxy]butanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The oxane ring and phenoxy group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate can be compared with other esters such as ethyl acetate, ethyl propionate, and ethyl benzoate. While these compounds share the ester functional group, this compound is unique due to the presence of the oxane ring and phenoxy group, which impart distinct chemical and biological properties.
List of Similar Compounds
- Ethyl acetate
- Ethyl propionate
- Ethyl benzoate
Properties
CAS No. |
62071-37-8 |
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Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate |
InChI |
InChI=1S/C17H24O4/c1-3-20-17(18)12-13(2)21-16-6-4-14(5-7-16)15-8-10-19-11-9-15/h4-7,13,15H,3,8-12H2,1-2H3 |
InChI Key |
XULPXXKZZHNPRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)OC1=CC=C(C=C1)C2CCOCC2 |
Origin of Product |
United States |
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